4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one
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Overview
Description
4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by a benzylidene group attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one typically involves the reaction of benzaldehyde with a substituted cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding cyclohexanone derivative.
Substitution: Electrophilic substitution reactions can occur at the benzylidene group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products: The major products formed from these reactions include quinone derivatives, reduced cyclohexanone derivatives, and various substituted benzylidene compounds .
Scientific Research Applications
4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
- 4-Benzylidene-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one
- 4-Benzylidene-2,6-di-tert-butyl-4-hydroxycyclohexa-2,5-dien-1-one
Comparison: 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct electrophilic properties and a different spectrum of biological activities .
Properties
CAS No. |
89338-18-1 |
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Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-benzylidene-3-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H12O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
GIZAVFHGWKITRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=CC1=CC2=CC=CC=C2 |
Origin of Product |
United States |
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